2,6-ジヒドロキシアントラキノン

概要

説明

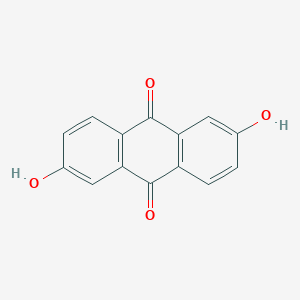

分子式はC₁₄H₈O₄ 、分子量は240.21 g/molです . この化合物は、その潜在的な抗変異原性および抗癌作用で知られています .

2. 製法

合成経路と反応条件: アントラフラビン酸は、様々な方法によって合成できます。一般的な合成経路の1つは、アントラセン誘導体の酸化です。 例えば、アントラセンは、アルカリ性媒体中で過マンガン酸カリウムを用いて酸化することで、アントラフラビン酸を生成できます .

工業的生産方法: アントラフラビン酸の工業的生産は、通常、アントラセンまたはその誘導体の大量酸化によって行われます。反応条件は、生成物の高い収率と純度を確保するために最適化されます。 このプロセスには、触媒の使用や温度と圧力の制御が含まれる場合があります .

科学的研究の応用

アントラフラビン酸は、科学研究において幅広い用途を持っています。

化学: 様々な有機化合物の合成における前駆体として使用されています。

生物学: その潜在的な抗変異原性について研究されています。

産業: 染料や顔料の製造に使用されています.

作用機序

アントラフラビン酸は、いくつかの機序を通じてその効果を発揮します。

抗変異原作用: ゲノトキシックではない生成物を形成することによって、特定の癌物質の変異原性を阻害します.

類似の化合物:

アリザリン(1,2-ジヒドロキシアントラキノン): 同様の化学的性質を持つ別のアントラキノン誘導体。

アントラルフィン(1,5-ジヒドロキシアントラキノン): アントラフラビン酸と構造的に類似しています.

独自性: アントラフラビン酸は、2位と6位での特定のヒドロキシル化パターンが特徴で、そのことで、独特の化学的性質と生物学的性質がもたらされます。 その強力な抗変異原性と抗癌作用により、科学研究において非常に興味深い化合物となっています .

生化学分析

Biochemical Properties

Anthraflavic acid is a flavonoid and an effective IQ mutagenicity inhibitor that can inhibit the activation pathways of microsomes and cytoplasm . It is also an effective and specific inhibitor of cytochrome P-448, an enzyme system closely related to the activation of many chemical carcinogens .

Cellular Effects

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions .

Molecular Mechanism

The molecular mechanism of 2,6-Dihydroxyanthraquinone involves the interference with the solvation structure of DHAQ 2− /DHAHQ 4− anions, thereby deactivating the chemical or electrochemical reduction of DHAHQ 4− that initiates the subsequent side reactions . This mechanism is elaborately demonstrated through experiments and simulations .

Temporal Effects in Laboratory Settings

In laboratory settings, the capacity fade rate of a flow battery utilizing 2,6-Dihydroxyanthraquinone decreases by almost an order of magnitude, from 5.34% per day without TMA + to 0.65% per day with 4.5 M TMA + . This strategy is effective when the DHAQ concentration is raised to 0.4 M .

Metabolic Pathways

It is known that it can interfere with the solvation structure of DHAQ 2− /DHAHQ 4− anions .

準備方法

Synthetic Routes and Reaction Conditions: Anthraflavic acid can be synthesized through various methods. One common synthetic route involves the oxidation of anthracene derivatives. For instance, anthracene can be oxidized using potassium permanganate in an alkaline medium to yield anthraflavic acid .

Industrial Production Methods: Industrial production of anthraflavic acid typically involves the large-scale oxidation of anthracene or its derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

反応の種類: アントラフラビン酸は、次のものを含む様々な化学反応を起こします。

酸化: 様々なキノン誘導体へとさらに酸化できます。

還元: アントラフラビン酸の還元により、ヒドロキシアントラセン誘導体を生成できます。

一般的な試薬と条件:

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウムなどの還元剤。

置換: ハロゲンやニトロ化剤などの求電子試薬.

主な生成物:

酸化: キノン誘導体の生成。

還元: ヒドロキシアントラセン誘導体の生成。

類似化合物との比較

Alizarin (1,2-dihydroxyanthraquinone): Another anthraquinone derivative with similar chemical properties.

Anthrarufin (1,5-dihydroxyanthraquinone): Shares structural similarities with anthraflavic acid.

Uniqueness: Anthraflavic acid is unique due to its specific hydroxylation pattern at the 2 and 6 positions, which imparts distinct chemical and biological properties. Its potent antimutagenic and anticancer activities make it a compound of significant interest in scientific research .

生物活性

2,6-Dihydroxyanthraquinone (DHAQ), also known as anthraflavic acid, is a compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, particularly its potential antimutagenic properties and applications in electrochemical systems. This article explores the biological activity of DHAQ, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

- Molecular Formula : C₁₄H₈O₄

- Molecular Weight : 240.21 g/mol

- CAS Number : 84-60-6

Antimutagenic Properties

DHAQ has been identified as a potent inhibitor of mutagenicity. In studies involving the Ames test, it significantly inhibited the mutagenicity of 7,8-dihydroxy-9,10-epoxybenzo[a]pyrene, a known carcinogen. This inhibition is attributed to the formation of non-genotoxic products during metabolic processes, indicating that DHAQ may prevent DNA damage caused by environmental mutagens .

Table 1: IC50 Values of DHAQ in Various Cell Lines

| Cell Line | IC50 (μg/ml) |

|---|---|

| MCF-7 | 159 |

| CAMA-1 | 193 |

| SK-BR-3 | 253 |

| MDA-MB-231 | 156 |

| AU565 | 241 |

| Hs 281.T | 218 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for DHAQ across different breast cancer cell lines, illustrating its varying potency against different cellular environments .

Enzyme Inhibition

DHAQ has also been investigated for its inhibitory effects on enzymes such as α-amylase. Molecular docking studies suggest that DHAQ interacts with key active site residues of α-amylase, forming hydrogen bonds that stabilize the enzyme-ligand complex. This interaction is crucial for understanding its potential use as an anti-diabetic agent .

Electrochemical Applications

DHAQ is increasingly recognized for its role in electrochemical systems, particularly in redox flow batteries (RFBs). Its structural properties allow it to function effectively as a negative electrolyte. Recent studies have shown that DHAQ can undergo electrochemical regeneration, enhancing the longevity and efficiency of flow battery systems .

Table 2: Performance Metrics of DHAQ in Flow Batteries

| Parameter | Value |

|---|---|

| Open-Circuit Voltage | 1.20 V |

| Power Density | >0.45 W/cm² at RT |

| Capacity Retention | >99% |

This table highlights critical performance metrics indicating DHAQ's suitability for energy storage applications .

Case Studies and Research Findings

- Antimutagenic Activity : In a study published in Mutagenesis, DHAQ demonstrated significant inhibition of mutagenicity in various assays, reinforcing its potential as a chemoprotective agent against carcinogenesis .

- Enzyme Interaction Studies : Research utilizing molecular docking simulations revealed that DHAQ binds effectively to α-amylase, suggesting potential therapeutic applications in managing diabetes through enzyme inhibition .

- Electrochemical Stability : A recent investigation into the stability of DHAQ in alkaline conditions found that it maintains high solubility and stability compared to other anthraquinones, making it an excellent candidate for use in sustainable energy solutions .

特性

IUPAC Name |

2,6-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJFZPFBHMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036546 | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-60-6 | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraflavic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Anthraflavic acid exhibits its effects through various mechanisms depending on the target.

- Inhibition of α-amylase: Molecular docking studies have shown that anthraflavic acid exhibits a considerable binding affinity to α-amylase, suggesting its potential as an inhibitor. [, ] This inhibition can be beneficial in managing Type 2 diabetes mellitus.

- Cytotoxic effects on breast cancer cells: Anthraflavic acid has demonstrated significant cytotoxic effects against various human breast carcinoma cell lines (MCF-7, CAMA-1, SK-BR-3, MDA-MB-231, AU565, and Hs 281.T) in a time- and concentration-dependent manner. [, ] This anti-cancer effect is suggested to be linked to its antioxidant properties. []

- Inhibition of epidermal xenobiotic metabolism: Anthraflavic acid, along with other plant phenols, has been found to inhibit epidermal cytochrome P450-dependent monooxygenases, specifically aryl hydrocarbon hydroxylase (AHH) activity. [] This inhibition can potentially reduce the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) in the skin.

A:

- Spectroscopic data: Anthraflavic acid has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

ANone: Anthraflavic acid has been successfully incorporated into various materials and applications:

- Thin films: Anthraflavic acid has been used as a dopant in thin films of silicon phthalocyanines for potential use in luminescent devices. [] It has also been used in the synthesis of charge-transfer donor-acceptor systems based on Curtis-type complexes for conductivity measurements in thin-film form. []

- Solid-state devices: Anthraflavic acid-doped titanyl/vanadyl phthalocyanine has been used to fabricate solid-state devices on recycled Tetrapak and graphite electrodes. []

- Redox flow batteries: Anthraflavic acid has shown promise as an anolyte material in alkaline redox flow batteries, particularly when paired with ferrocyanide as the catholyte. [, , ]

ANone:

- Molecular docking: This method has been employed to study the interaction of anthraflavic acid with α-amylase, revealing its potential as an enzyme inhibitor. [, ]

- Density Functional Theory (DFT): DFT calculations have been used to investigate the ground state hydrogen conformations and vibrational analysis of anthraflavic acid isomers. []

- Molecular modeling: This technique has been utilized to understand the increased thermal stabilities of DNA G-quadruplexes with anthraquinone insertions, including those derived from anthraflavic acid. []

A: Studies have shown that the position of hydroxyl groups on the anthraquinone ring significantly influences the biological activity of anthraflavic acid and its isomers. [, ] For instance, while anthraflavic acid (2,6-dihydroxyanthraquinone) exhibits inhibitory effects on PAH metabolism, other dihydroxyanthraquinone isomers like 1,4-dihydroxyanthraquinone have different activities. [, ] Additionally, the presence and type of substituents on the anthracene molecule impact its binding affinity to human serum albumin. []

A: Research suggests that anthraflavic acid can degrade in alkaline solutions used in redox flow batteries, highlighting the need for stabilization strategies. [] Furthermore, exploring various formulation approaches, such as encapsulation techniques, might be beneficial to improve solubility, bioavailability, and stability for different applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。